

# Chrysoberyl (BeAl<sub>2</sub>O<sub>4</sub>): A Comprehensive Crystallographic Analysis

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## Compound of Interest

Compound Name: *Beryllium aluminate.*

CAS No.: *12004-06-7*

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This technical guide provides an in-depth analysis of the crystallographic data of chrysoberyl (BeAl<sub>2</sub>O<sub>4</sub>), a beryllium aluminate mineral. Esteemed for its exceptional hardness and unique optical properties, chrysoberyl's atomic arrangement is crucial for understanding its physical characteristics and potential applications in various scientific fields. This document compiles key crystallographic data, details the experimental protocols for its determination, and presents visual representations of its crystal structure and the analytical workflow.

## Core Crystallographic Data

The crystal structure of chrysoberyl has been meticulously studied and refined since the mid-20th century. The foundational work of Farrell et al. (1963) and subsequent high-pressure studies by Hazen (1987) have provided a detailed understanding of its atomic arrangement.[1] [2] Chrysoberyl crystallizes in the orthorhombic system, belonging to the space group Pnma (an equivalent setting of Pbnm).[3][4] This structure is characterized by a hexagonal close-packed array of oxygen atoms with beryllium and aluminum cations occupying tetrahedral and octahedral interstices, respectively.

## Crystallographic Parameters

The following table summarizes the essential crystallographic data for chrysoberyl.

Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	Pnma (No. 62)	[4]
Lattice Parameters	a = 9.404 Å	[5]
	b = 5.476 Å	[5]
	c = 4.427 Å	[5]
Unit Cell Volume (V)	227.97 Å <sup>3</sup>	[5]
Formula Units (Z)	4	

## Atomic Coordinates

The precise positions of the atoms within the asymmetric unit of the chrysoberyl unit cell are critical for a complete structural description. The following table presents the fractional atomic coordinates as determined from crystallographic studies.

Atom	Wyckoff Position	x	y	z
Be	4c	0.25	0.428	0.25
Al1	4a	0	0	0
Al2	4c	0.25	0.165	0.75
O1	4c	0.25	0.092	0.25
O2	4c	0.25	0.742	0.25
O3	8d	0.012	0.165	0.475

# Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of chrysoberyl's crystal structure is primarily achieved through single-crystal X-ray diffraction (SCXRD). This powerful analytical technique allows for the precise measurement of the diffraction pattern produced by a single crystal, from which the atomic arrangement can be deduced.

A representative modern experimental protocol for the single-crystal X-ray diffraction of chrysoberyl is detailed below, based on established methodologies in mineralogical studies.

## 1. Crystal Selection and Mounting:

- A suitable single crystal of chrysoberyl, free of significant defects or twinning, is selected under a polarizing microscope.
- The crystal is mounted on a goniometer head using a suitable adhesive.

## 2. Data Collection:

- The mounted crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., MoK $\alpha$  radiation) and a CCD or CMOS detector.
- The detector-to-crystal distance is set (e.g., 38 mm).
- Data is collected using a series of  $\omega$  and  $\phi$  scans in narrow slices (e.g., 0.5°) with a specific exposure time per frame (e.g., 10 seconds). A large number of frames are collected to ensure a complete dataset.

## 3. Data Processing:

- The collected diffraction frames are integrated using specialized software (e.g., Bruker SAINT).
- The data is corrected for Lorentz polarization, absorption, and background effects (e.g., using Apex4 software).

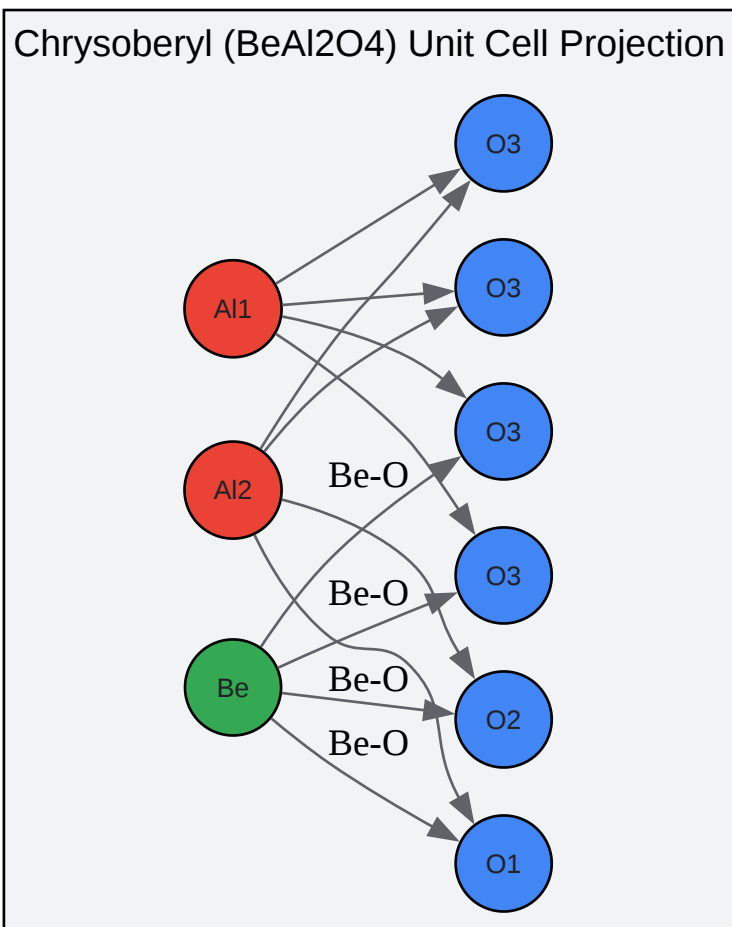
- Unit-cell parameters are refined from a selection of strong reflections.

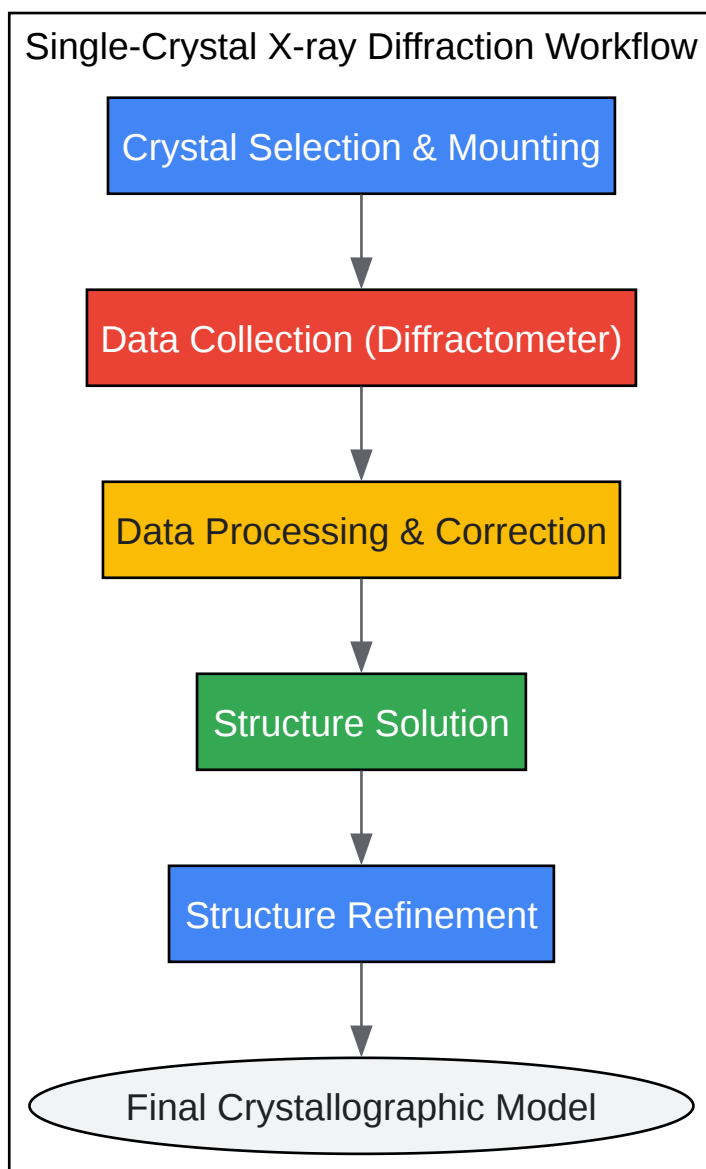
#### 4. Structure Solution and Refinement:

- The crystal structure is solved and refined using software packages like SHELXL.
- The initial atomic coordinates from previous studies (e.g., Farrell et al., 1963) are used as a starting model.
- Anisotropic displacement parameters for all atoms are refined.
- The final model is evaluated based on agreement factors (e.g., R1) to ensure accuracy.

## Visualizations

To further elucidate the crystallographic information, the following diagrams have been generated using the DOT language.





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